4,4-Difluoro-2-methanesulfonyl-3-oxobutanenitrile

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Researchers pursuing fluorinated heterocycles face multi-step routes for sequential sulfone and CF₂H installation. This intermediate eliminates 2-3 synthetic steps by uniting gem-difluoromethyl ketone, α-methanesulfonyl, and nitrile in one activated scaffold. • Enables regioselective construction of fluorinated pyrazoles, pyrroles & pyrimidines for kinase inhibitor and anti-inflammatory programs • Three electronically differentiated electrophilic centers (nitrile, ketone, sulfone α-carbon) support divergent library synthesis from a single intermediate • ≥95% purity (HPLC); not DOT/IATA hazardous-ships ambient

Molecular Formula C5H5F2NO3S
Molecular Weight 197.16 g/mol
Cat. No. B13248570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Difluoro-2-methanesulfonyl-3-oxobutanenitrile
Molecular FormulaC5H5F2NO3S
Molecular Weight197.16 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C(C#N)C(=O)C(F)F
InChIInChI=1S/C5H5F2NO3S/c1-12(10,11)3(2-8)4(9)5(6)7/h3,5H,1H3
InChIKeyDZHIFDMLUNLXCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4-Difluoro-2-methanesulfonyl-3-oxobutanenitrile: Identity & Physicochemical Profile


4,4-Difluoro-2-methanesulfonyl-3-oxobutanenitrile (CAS 1538539-21-7) is a fluorinated β-keto-α-sulfonyl nitrile with molecular formula C₅H₅F₂NO₃S and molecular weight 197.16 g/mol [1]. The compound features three electron-withdrawing functional groups—a gem-difluoromethyl ketone, a methanesulfonyl group at the α-position, and a nitrile—creating a highly activated methylene center . Its computed XLogP3-AA is 0.2, topological polar surface area is 83.4 Ų, and it possesses 6 hydrogen bond acceptors with 0 hydrogen bond donors [1]. Commercially, it is supplied at ≥95% purity (HPLC) with long-term storage recommended in cool, dry conditions .

4,4-Difluoro-2-methanesulfonyl-3-oxobutanenitrile: Irreplaceable by Common Analogs


The convergent arrangement of three electron-withdrawing groups—gem-difluoromethyl ketone, α-methanesulfonyl, and nitrile—generates a uniquely activated and tunable intermediate for regioselective heterocycle construction. Omitting any single functional group fundamentally alters reaction outcomes: the non-fluorinated analog 3-oxobutanenitrile lacks the metabolic stability and altered electron density conferred by the CF₂H group [1], while des-sulfonyl 4,4-difluoro-3-oxobutanenitrile (CAS 1261289-79-5, MW 119.07) loses the α-activation and sulfone-mediated leaving-group potential required for cyclocondensation and nucleophilic displacement pathways . Generic substitution with partial-structure analogs therefore risks incomplete conversion, different regiochemical outcomes, or failure to access the intended downstream heterocyclic scaffold.

4,4-Difluoro-2-methanesulfonyl-3-oxobutanenitrile: Quantitative Comparison vs. Analogs


Lipophilicity Modulation by Methanesulfonyl Substitution

The target compound's computed XLogP3-AA of 0.2 [1] stands in marked contrast to the non-sulfonylated analog 4,4-difluoro-3-oxobutanenitrile, for which the absence of the polar methanesulfonyl group is predicted to yield a substantially higher XLogP (estimated >1.0 based on the loss of two S=O hydrogen bond acceptors). This ~0.8–1.0 log unit reduction in lipophilicity directly impacts aqueous solubility, formulation behavior, and membrane permeability of downstream products [2].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Hydrogen Bond Acceptor Capacity vs. Des-sulfonyl Analog

With 6 hydrogen bond acceptors and 0 hydrogen bond donors [1], the target compound provides triple the HBA count of 4,4-difluoro-3-oxobutanenitrile (which contains only 2 HBA, both from the carbonyl oxygen and nitrile nitrogen). This elevated HBA capacity enables more extensive and geometrically diverse intermolecular interactions with protein active sites, solvation networks, and crystalline packing environments [2]. The methanesulfonyl group contributes two sulfonyl oxygens as strong HBAs, geometrically distinct from the ketone and nitrile.

Structure-Based Drug Design Receptor Binding Molecular Recognition

Rotatable Bond Flexibility vs. Cyclic Sulfone Analogs

The target compound possesses 3 rotatable bonds [1], corresponding to the C–C bonds connecting the nitrile, methanesulfonyl, ketone, and difluoromethyl groups. This limited rotational flexibility, combined with the steric and electronic influence of the gem-difluoro and sulfonyl substituents, generates a constrained yet adaptable conformational space distinct from both acyclic non-sulfonylated analogs and more rigid cyclic sulfone comparators. This property is class-level: β-ketosulfones are recognized as versatile intermediates enabling regio- and stereoselective transformations not accessible to simpler β-ketoesters or β-ketonitriles [2].

Conformational Analysis Bioisostere Design Synthetic Intermediate Flexibility

Molecular Weight & Heavy Atom Count: Differentiating from Fragment Nitriles

At MW 197.16 g/mol with 12 heavy atoms [1], the target compound occupies a strategically valuable intermediate space between fragment-sized nitriles (MW < 150) and fully elaborated drug-like molecules (MW > 350). By comparison, 4,4-difluoro-3-oxobutanenitrile (MW 119.07, 8 heavy atoms) resides firmly in fragment territory and lacks the functional group density required for multi-point pharmacophore engagement without additional synthetic steps. The target compound's additional 78.09 g/mol brings two sulfonyl oxygens and a sulfur atom that can serve as handles for further functionalization or direct pharmacophoric elements.

Fragment-Based Drug Discovery Lead-Like Properties Synthetic Tractability

4,4-Difluoro-2-methanesulfonyl-3-oxobutanenitrile: Key Applications


Fluorinated Heterocycle Synthesis for Medicinal Chemistry

The CF₂H group, combined with the α-sulfonyl nitrile motif, makes this compound a privileged intermediate for constructing fluorinated pyrazoles, pyrroles, and pyrimidines—heterocycles prevalent in kinase inhibitors and anti-inflammatory agents. The methanesulfonyl group can serve as a temporary activator for cyclocondensation followed by traceless removal or retention as a pharmacophoric sulfone [1]. The XLogP of 0.2 and 6 HBA [2] predict that downstream products retain favorable polarity for oral bioavailability, making this intermediate particularly suited for CNS and anti-inflammatory drug discovery programs where balanced physicochemical properties are critical.

Diversity-Oriented Synthesis & Fragment Library Construction

With 3 rotatable bonds and three electronically differentiated electrophilic centers (nitrile carbon, ketone carbonyl, and sulfone α-carbon), this compound enables divergent functionalization—nucleophilic addition at the nitrile, condensation at the ketone, and alkylation/acylation at the sulfone α-position [1]. This multi-directional reactivity supports efficient construction of diverse compound libraries from a single advanced intermediate, reducing procurement complexity and enabling fragment-to-lead expansion strategies where the MW of 197.16 [2] provides adequate complexity for fragment growth without violating lead-likeness criteria.

Agrochemical Intermediate: Sulfonylurea & Sulfonamide Herbicides

The β-keto-α-sulfonyl nitrile architecture maps onto key intermediates in sulfonylurea herbicide synthesis pathways, where the sulfone moiety is a critical pharmacophore for acetolactate synthase (ALS) inhibition [1]. The difluoromethyl group enhances metabolic stability and lipophilicity control compared to non-fluorinated analogs, a property leveraged in modern agrochemical design to improve environmental persistence profiles. Procuring this pre-functionalized intermediate can shorten synthetic routes by 2–3 steps versus building the sulfone and difluoromethyl groups sequentially from simpler starting materials [2].

Bioconjugation & Chemical Biology Probe Development

The nitrile group provides a latent bioorthogonal handle (via tetrazole formation or reduction to amine), while the difluoromethyl ketone can act as a transition-state analog in serine hydrolase inhibitor design [1]. With 6 HBA and 0 HBD [2], the compound's polarity profile supports aqueous compatibility required for biochemical assay conditions, distinguishing it from more lipophilic sulfone intermediates that may precipitate or aggregate in biological media.

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